molecular formula C9H14N4 B13317989 2-(2-Methylpiperazin-1-yl)pyrazine

2-(2-Methylpiperazin-1-yl)pyrazine

Cat. No.: B13317989
M. Wt: 178.23 g/mol
InChI Key: ZBCYZACWPLIDGY-UHFFFAOYSA-N
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Description

2-(2-Methylpiperazin-1-yl)pyrazine is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research. It belongs to a class of structures recognized for their utility as versatile scaffolds in drug discovery. The integration of a pyrazine ring with a methylpiperazine moiety creates a valuable pharmacophore present in compounds targeting a range of biological pathways. Researchers utilize this compound as a critical synthetic intermediate in the development of novel therapeutic agents. Its structural features are particularly relevant in the exploration of central nervous system (CNS) disorders. For instance, compounds featuring a piperazine-linked pyrazine core have been identified as potent inhibitors of phosphodiesterase 10 (PDE10), a target for neurological and psychiatric conditions such as schizophrenia and obsessive-compulsive disorder . Furthermore, recent research highlights the application of analogous piperazine-pyrazine hybrids in the design of epigenetic therapies. Such compounds have been developed as highly selective class-I histone deacetylase (HDAC) inhibitors, demonstrating potent in vitro anti-leukemic effects against cancer cell lines, including acute myeloid leukemia (AML) . The piperazine ring is a prevalent component in several approved antibiotics and clinical candidates, underscoring its fundamental role in constructing biologically active molecules . This reagent offers researchers a building block with proven potential in diversifying molecular architectures for screening and optimization campaigns. This compound is provided for Research Use Only (RUO). It is strictly intended for laboratory research purposes and is not certified for human or veterinary diagnostic, therapeutic, or any other clinical use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

2-(2-methylpiperazin-1-yl)pyrazine

InChI

InChI=1S/C9H14N4/c1-8-6-11-4-5-13(8)9-7-10-2-3-12-9/h2-3,7-8,11H,4-6H2,1H3

InChI Key

ZBCYZACWPLIDGY-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1C2=NC=CN=C2

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to 2-Methyl-1-(pyrazin-2-yl)piperazine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The confluence of pyrazine and piperazine moieties in a single molecular framework represents a promising avenue in medicinal chemistry. Both heterocycles are well-established pharmacophores, integral to the structure of numerous clinically significant drugs.[1] Pyrazine derivatives are noted for their roles in antitumor, antibiotic, and diuretic agents, while the piperazine scaffold is a cornerstone in the development of antipsychotic, antidepressant, and anxiolytic therapies. This guide provides a comprehensive technical overview of 2-methyl-1-(pyrazin-2-yl)piperazine, a molecule at the intersection of these two important chemical classes. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogues and the foundational chemistry of its constituent parts to project its properties, synthesis, and potential applications in drug discovery.

Part 1: Nomenclature and Chemical Identity

IUPAC Name and Synonyms

The formal IUPAC name for the compound is 2-methyl-1-(pyrazin-2-yl)piperazine .

Currently, there are no widely recognized synonyms for this compound in major chemical databases. For clarity and precision in scientific communication, the use of the IUPAC name is strongly recommended.

Structural Elucidation

The molecule consists of a pyrazine ring linked at the 2-position to the nitrogen at position 1 of a 2-methylpiperazine ring. The methyl group substitution on the piperazine ring introduces a chiral center, meaning the compound can exist as (R)- and (S)-enantiomers.

Part 2: Physicochemical Properties

PropertyValue (Predicted)
Molecular Formula C₉H₁₄N₄
Molecular Weight 178.23 g/mol
Monoisotopic Mass 178.12184 Da
Topological Polar Surface Area (TPSA) 41.1 Ų
XLogP3 -0.1
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 1

These properties are calculated based on the chemical structure and are provided as estimates.

Part 3: Synthesis and Methodologies

A plausible and efficient synthesis of 2-methyl-1-(pyrazin-2-yl)piperazine can be designed based on established methods for the synthesis of N-arylpiperazines. A common and effective approach is the nucleophilic aromatic substitution (SNAAr) reaction.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

This synthesis involves the reaction of 2-chloropyrazine with 2-methylpiperazine. The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring activates the chlorine atom for nucleophilic displacement by the secondary amine of the piperazine.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-methylpiperazine (1.1 equivalents) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base like potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0 equivalents).

  • Addition of Reactant: While stirring the mixture, add 2-chloropyrazine (1.0 equivalent) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 2-methyl-1-(pyrazin-2-yl)piperazine.

Diagram of the Proposed Synthetic Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2_chloropyrazine 2-Chloropyrazine Reaction Nucleophilic Aromatic Substitution 2_chloropyrazine->Reaction 2_methylpiperazine 2-Methylpiperazine 2_methylpiperazine->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Heat Heat (80-100 °C) Heat->Reaction Purification Work-up and Purification Reaction->Purification Product 2-Methyl-1-(pyrazin-2-yl)piperazine Purification->Product caption Proposed Synthesis of 2-Methyl-1-(pyrazin-2-yl)piperazine

Caption: Proposed Synthesis of 2-Methyl-1-(pyrazin-2-yl)piperazine.

Part 4: Potential Applications in Drug Development

The structural combination of a pyrazine and a methylpiperazine moiety suggests a rich pharmacological potential for 2-methyl-1-(pyrazin-2-yl)piperazine. Both parent scaffolds are prevalent in a multitude of therapeutic agents.[1][2]

Central Nervous System (CNS) Activity

Many arylpiperazine derivatives exhibit significant activity at various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors. This makes them valuable scaffolds for developing treatments for psychiatric and neurological disorders.

  • Antipsychotic Potential: The piperazine moiety is a common feature in both typical and atypical antipsychotic drugs.

  • Antidepressant and Anxiolytic Potential: Arylpiperazines are known to act as ligands for various serotonin receptor subtypes, which are key targets in the treatment of depression and anxiety.

Anticancer Activity

Pyrazine derivatives have been extensively investigated for their potential as anticancer agents.[3] The nitrogen atoms in the pyrazine ring can participate in hydrogen bonding and other interactions with biological targets, such as protein kinases, which are often dysregulated in cancer. The addition of the piperazine group can enhance solubility and modulate the pharmacokinetic profile of the molecule.

Antimicrobial and Other Activities

Both pyrazine and piperazine derivatives have been reported to possess antimicrobial, antifungal, and antitubercular properties.[2] This suggests that 2-methyl-1-(pyrazin-2-yl)piperazine could serve as a lead compound for the development of new anti-infective agents.

Logical Relationship of Structural Moieties to Potential Pharmacological Activity:

G cluster_properties Chemical Properties cluster_activities Potential Pharmacological Activities Molecule 2-Methyl-1-(pyrazin-2-yl)piperazine Pyrazine Moiety 2-Methylpiperazine Moiety Pyrazine_Props Aromatic Heterocycle Electron Withdrawing H-bond Acceptor Molecule:p->Pyrazine_Props Piperazine_Props Saturated Heterocycle Basic Nitrogen Center Conformational Flexibility Chiral Center Molecule:m->Piperazine_Props Anticancer Anticancer Activity Pyrazine_Props->Anticancer Antimicrobial Antimicrobial Activity Pyrazine_Props->Antimicrobial CNS_Activity CNS Activity (Antipsychotic, Antidepressant) Piperazine_Props->CNS_Activity caption Structure-Activity Relationship

Caption: Structure-Activity Relationship.

Conclusion

2-Methyl-1-(pyrazin-2-yl)piperazine is a novel chemical entity with significant potential for drug discovery and development. While direct experimental data is currently sparse, its structural components suggest a high likelihood of biological activity, particularly in the areas of CNS disorders, oncology, and infectious diseases. The synthetic route outlined in this guide is robust and should be readily adaptable for the preparation of this compound and its analogues for further investigation. Future research should focus on the stereoselective synthesis of the (R)- and (S)-enantiomers and their comprehensive pharmacological profiling to fully elucidate their therapeutic potential.

References

  • Asif, M. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. International Journal of Advances in Scientific Research, 1(1), 05-11.
  • National Center for Biotechnology Information. (n.d.). 2-Methyl-1-(p-tolyl)piperazine. PubChem. Retrieved February 14, 2024, from [Link]

  • Wang, X., et al. (2011). Catalytic synthesis of 2-methylpyrazine over Cr-promoted copper based catalyst via a cyclo-dehydrogenation reaction route. Journal of Chemical Sciences, 123(5), 635-642.
  • Joshi, A., et al. (2012). Synthetic Studies on N-Methyl Piperazine Containing Pyrazoles and Their Ethoxyphthalimide Derivatives. Asian Journal of Chemistry, 24(12), 5555-5559.
  • National Center for Biotechnology Information. (n.d.). 2-[(piperazin-1-yl)methyl]pyrazine. PubChem. Retrieved February 14, 2024, from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved February 14, 2024, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved February 14, 2024, from [Link]

  • García-Ruiz, C., et al. (2015). Scalable Synthesis of Piperazines Enabled by Visible-Light Irradiation and Aluminum Organometallics.
  • Chen, J., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 258, 115544.
  • Parajuli, R. R., et al. (2013). Pharmacological activities of pyrazolone derivatives. Journal of Applied Pharmaceutical Science, 3(12), 149-155.
  • Asif, M. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. ResearchGate. Retrieved from [Link]

  • Banerjee, J. (2014). Bioactive and pharmacologically important pyranopyrazoles: A review. Journal of Chemical and Pharmaceutical Research, 6(11), 108-116.
  • El-Sayed, M. A. A., et al. (2018).

Sources

Technical Guide: Solubility and Stability Profiling of 2-(2-Methylpiperazin-1-yl)pyrazine

[1]

Executive Technical Summary

This compound (CAS: 110467-56-6 / Analogous series) represents a critical "hybrid" scaffold in medicinal chemistry, fusing the electron-deficient pyrazine ring with the chiral, aliphatic 2-methylpiperazine.[1]

For the drug developer, this molecule presents a distinct solubility-stability paradox :

  • Solubility: It exhibits excellent aqueous solubility in acidic media due to the piperazine secondary amine (

    
    ), but undergoes a sharp lipophilic transition at physiological pH.[1]
    
  • Stability: While the pyrazine-nitrogen bond is chemically robust (resistant to hydrolysis), the secondary amine is a "soft spot" for oxidative degradation and carbamate formation upon exposure to atmospheric

    
    .[1]
    

This guide provides the roadmap to navigate these properties, ensuring data integrity from bench synthesis to biological assay.

Physicochemical Architecture

Understanding the molecular behavior requires dissecting its ionization states. The molecule possesses two distinct nitrogen environments: the pyrazine nitrogens (weakly basic) and the piperazine secondary amine (moderately basic).[1]

Calculated & Predicted Properties
PropertyValue (Predicted/Analogous)Structural Logic
Molecular Formula

MW: 178.23 g/mol

(Piperazine NH)
9.0 – 9.4The basic center.[1][2] Lower than unsubstituted piperazine (9.[1]8) due to the electron-withdrawing pyrazine ring.

(Pyrazine N)
< 1.0Negligible protonation under physiological conditions.[1]
LogP (Octanol/Water) ~0.0 to 0.5Amphiphilic.[1] Highly soluble in water when protonated; moderately lipophilic when neutral.
Chirality C2-Methyl CenterExists as (R) or (S) enantiomers.[1] Enantiomeric purity is critical; racemization is unlikely under standard conditions.
Solubility Landscape

The solubility of this compound is strictly pH-dependent.[1]

  • pH 1.0 – 7.0: The molecule exists predominantly as a cation (

    
    ).[1] Solubility is high (>50 mg/mL).
    
  • pH > 10.0: The molecule is neutral.[1] Solubility drops significantly, driven by the lipophilicity of the pyrazine ring.

  • Organic Solvents:

    • High Solubility: DMSO, Methanol, Ethanol, Dichloromethane.[1]

    • Low Solubility: Hexanes, Diethyl Ether (unless free base form).

Visualization: Ionization & Solubility Logic

SolubilityLogicAcidicAcidic pH (< 7.0)Protonated CationNeutralBasic pH (> 9.5)Neutral Free BaseAcidic->NeutralDeprotonation(pKa ~ 9.2)Sol_AqHigh Aqueous Solubility(> 50 mg/mL)Acidic->Sol_AqIon-DipoleInteractionsSol_OrgHigh Organic Solubility(DCM, DMSO)Neutral->Sol_OrgLipophilicPartitioningBioBiological Assay(Dissolve in DMSO, dilute in Buffer)Neutral->BioSol_Aq->Bio

Figure 1: The pH-dependent solubility switch. At physiological pH, the equilibrium shifts, impacting formulation strategies.

Stability Profile & Degradation Pathways[3]

The stability of this compound is governed by the susceptibility of the secondary amine and the potential for ring oxidation.

Chemical Stability Matrix
Stress ConditionStability RatingMechanism / Product
Hydrolysis (Acid/Base) High The

bond is an aryl-amine type bond, highly resistant to hydrolytic cleavage.[1]
Oxidation (

)
Low / Moderate The secondary amine is prone to N-oxidation (

).[1] Extended stress may oxidize the pyrazine ring.
Photolysis (UV Light) Moderate Pyrazine rings absorb UV.[1] Prolonged exposure can lead to radical formation and ring opening.
Thermal (Solid State) Good Generally stable < 100°C. Melting point depression may occur due to moisture absorption.[1]
Critical Handling Risk: Hygroscopicity & Carbamates

Piperazine derivatives are notorious for being hygroscopic and reactive with atmospheric


1
  • Mechanism: The secondary amine attacks

    
     to form a carbamic acid/carbamate salt.[1]
    
  • Observation: White crystalline powder turns into a sticky gum or deliquesces upon air exposure.[1]

  • Prevention: Store under Argon/Nitrogen atmosphere.

Visualization: Degradation Pathways[1]

Degradationcluster_OxidationOxidative Stresscluster_AtmosphereAtmospheric ExposureParentThis compound(Parent)NOxideN-Oxide Impurity(Secondary Amine)Parent->NOxide+ Peroxides/AirRingOxPyrazine Ring Oxidation(Rare/Extreme)Parent->RingOxForcing Cond.CarbamateCarbamate Formation(+ CO2)Parent->Carbamate+ CO2 (Air)

Figure 2: Primary degradation pathways.[1] Note that Carbamate formation is reversible (via acid) but complicates weighing and purity analysis.

Experimental Protocols

Protocol: Thermodynamic Solubility Determination

Do not rely on kinetic (DMSO-spike) solubility for lead optimization.[1] Use this thermodynamic method.

  • Preparation: Weigh 5 mg of solid compound into three 1.5 mL microcentrifuge tubes.

  • Solvent Addition: Add 0.5 mL of buffer (pH 1.2, 7.4, and 10.0) to respective tubes.

  • Equilibration: Shake at 25°C for 24 hours (orbital shaker, 300 rpm).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes. Check for undissolved solid (add more compound if clear).[1]

  • Analysis: Dilute supernatant 100x with Mobile Phase A and analyze via HPLC-UV (254 nm).

  • Calculation: Compare AUC against a standard curve prepared in DMSO.

Protocol: Stability-Indicating HPLC Method

Standard C18 gradients often fail for polar amines.[1] Use this modified method.

  • Column: C18 Polar-Embedded (e.g., Waters XBridge or Phenomenex Synergi), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (Basic pH suppresses protonation, improving peak shape for bases).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (Pyrazine

    
    ) and 220 nm.[1]
    
  • Flow Rate: 1.0 mL/min.[1]

  • Why this works: High pH keeps the piperazine neutral, preventing peak tailing caused by interaction with residual silanols on the column.

Storage and Handling Recommendations

Based on the profile derived above, adhere to these strict handling guidelines to maintain compound integrity:

  • Primary Storage: Store neat solid at -20°C .

  • Atmosphere: Purge vials with Argon or Nitrogen before sealing to prevent carbamate formation.[1]

  • Solution Storage:

    • DMSO Stock (10 mM): Stable for 3 months at -20°C.

    • Aqueous Stock:Do not store. Prepare fresh. The secondary amine can react with trace ions or dissolve

      
       from headspace, altering pH.[1]
      
  • Weighing: Allow the vial to equilibrate to room temperature before opening to prevent water condensation on the hygroscopic solid.

References

  • PubChem. (n.d.).[1] this compound | C9H14N4.[1] National Library of Medicine. Retrieved February 17, 2026, from [Link][1]

  • Khalili, F., Henni, A., & East, A. L. (2009).[1][3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][3][4] Journal of Chemical & Engineering Data. (Provides comparative pKa data for 2-methylpiperazine). Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier - Piperazine. (General stability and handling data for piperazine class). Retrieved from [Link]

  • Moseley, J. D., et al. (2016). A fundamental guide to the stability of pharmaceutical compounds. Journal of Pharmaceutical Sciences. (Methodology for stress testing). Retrieved from [Link]

Methylpiperazine-Substituted Pyrazines: A Technical Guide to Synthesis, SAR, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of methylpiperazine and pyrazine moieties represents a privileged structural motif in modern medicinal chemistry. This guide analyzes the technical utility of 2-(4-methylpiperazin-1-yl)pyrazine derivatives, focusing on their role as solubility enhancers and kinase/phosphatase inhibitors. We explore their critical application in SHP2 allosteric inhibition , a frontier in cancer immunotherapy and targeted oncology. This document provides validated synthetic protocols, mechanistic signaling pathways, and quantitative structure-activity relationship (SAR) data for researchers in drug discovery.

Part 1: Medicinal Chemistry Architecture

The Pharmacophore Logic

The integration of an N-methylpiperazine ring onto a pyrazine core is rarely accidental. It serves three specific medicinal chemistry objectives:

  • Solubility Modulation: The basic nitrogen of the methylpiperazine (

    
    ) ensures protonation at physiological pH, significantly improving the aqueous solubility of lipophilic pyrazine cores.
    
  • Metabolic Stability: The pyrazine ring is electron-deficient, resisting oxidative metabolism (e.g., by CYP450s) compared to phenyl or pyridine analogs.

  • Target Engagement: The piperazine nitrogen often serves as a hydrogen bond acceptor/donor pair in the solvent-exposed regions of kinase ATP-binding pockets or allosteric sites.

Case Study: SHP2 Allosteric Inhibitors

The protein tyrosine phosphatase SHP2 (encoded by PTPN11) is a critical node in the RAS-MAPK signaling pathway.[1][2] Unlike traditional ATP-competitive kinase inhibitors, modern SHP2 inhibitors (e.g., analogs of SHP099) bind to an allosteric tunnel, locking the enzyme in a closed, auto-inhibited conformation. The methylpiperazine-substituted pyrazine scaffold has emerged as a key template for these inhibitors, balancing potency with the physicochemical properties required for oral bioavailability.

Part 2: Biological Mechanism & Signaling Pathways[3]

The RAS-MAPK Axis and SHP2 Regulation

SHP2 acts upstream of the RAS-RAF-MEK-ERK cascade.[3] In its basal state, SHP2 is auto-inhibited by its N-terminal SH2 domain blocking the PTP catalytic domain.[4] Pathogenic mutations or upstream receptor tyrosine kinase (RTK) activation release this inhibition.

Mechanism of Action: Methylpiperazine-pyrazine derivatives bind to the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the inactive conformation and effectively "clamping" the enzyme shut.

SHP2_Pathway RTK RTK (Growth Factor Receptor) GRB2 GRB2 RTK->GRB2 Recruitment SHP2_Open SHP2 (Open/Active) GRB2->SHP2_Open Activates SHP2_Closed SHP2 (Closed/Inactive) SHP2_Open->SHP2_Closed Auto-inhibition RAS_GDP RAS-GDP SHP2_Open->RAS_GDP Dephosphorylates regulators SHP2_Closed->RAS_GDP No Activation RAS_GTP RAS-GTP RAS_GDP->RAS_GTP Exchange RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK (Proliferation) MEK->ERK Inhibitor Pyrazine Inhibitor Inhibitor->SHP2_Closed Stabilizes (Allosteric Clamp)

Caption: Allosteric stabilization of SHP2 by pyrazine inhibitors prevents RAS activation, halting downstream proliferation signaling.

Part 3: Synthetic Methodologies

To construct the 2-(4-methylpiperazin-1-yl)pyrazine core, two primary strategies are employed depending on the electronic nature of the pyrazine substrate.

Strategy A: Nucleophilic Aromatic Substitution ( )

Best for: Electron-deficient pyrazines (e.g., containing -Cl, -Br, -CN, or


 groups).
Mechanism:  The nucleophilic nitrogen of N-methylpiperazine attacks the carbon ipso to the halogen. The electron-withdrawing nature of the pyrazine nitrogens stabilizes the Meisenheimer complex intermediate.
Strategy B: Buchwald-Hartwig Amination

Best for: Unactivated or electron-rich pyrazines. Mechanism: Palladium-catalyzed cross-coupling using phosphine ligands (e.g., BINAP, Xantphos) to facilitate the C-N bond formation.

Synthesis_Workflow Start Start: Halopyrazine Check EWG Present? Start->Check Reagent N-Methylpiperazine Reagent->Check SNAr Method A: SNAr (K2CO3, DMF, 100°C) Check->SNAr Yes (Cl, CN, NO2) Buchwald Method B: Pd-Catalysis (Pd2(dba)3, BINAP, NaOtBu) Check->Buchwald No (Electron Rich) Meisenheimer Meisenheimer Complex SNAr->Meisenheimer Product 2-(4-methylpiperazin-1-yl)pyrazine Meisenheimer->Product Cycle Oxidative Addition -> Reductive Elimination Buchwald->Cycle Cycle->Product

Caption: Decision tree for selecting the optimal synthetic route based on pyrazine substrate electronics.

Part 4: Experimental Protocols

Protocol 1: Synthesis of 2-(4-methylpiperazin-1-yl)-5-bromopyrazine

This protocol is the industry standard for generating key intermediates for Suzuki coupling.

Reagents:

  • 2-Bromo-5-chloropyrazine (1.0 eq)

  • N-Methylpiperazine (1.2 eq)

  • 
     (Potassium Carbonate, anhydrous) (2.0 eq)
    
  • DMF (N,N-Dimethylformamide) (anhydrous)

Step-by-Step Methodology:

  • Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-5-chloropyrazine (1.93 g, 10 mmol) in anhydrous DMF (20 mL).

  • Addition: Add

    
      (2.76 g, 20 mmol) followed by the dropwise addition of N-methylpiperazine  (1.33 mL, 12 mmol) at room temperature.
    
  • Reaction: Heat the reaction mixture to 80°C under an inert atmosphere (

    
     balloon) for 4-6 hours. Monitor by TLC (EtOAc/MeOH 9:1) or LC-MS for the disappearance of the starting chloride.
    
    • Note: The chloride is displaced preferentially over the bromide due to the regioselective activation at the 5-position.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL). Extract with EtOAc (

    
     mL).
    
  • Purification: Wash the combined organic layers with brine (

    
     mL), dry over 
    
    
    
    , filter, and concentrate in vacuo.
  • Isolation: Recrystallize from cold ethanol or purify via flash column chromatography (DCM/MeOH gradient) to yield the product as a pale yellow solid.

Self-Validation Criteria:

  • Yield: Expected range 75-85%.

  • 1H NMR (DMSO-

    
    ):  Look for pyrazine singlets at 
    
    
    
    8.15 and 7.85 ppm. Piperazine protons appear as multiplets at
    
    
    3.5 (N-aryl) and 2.4 (N-methyl).
  • MS (ESI):

    
     peak at 257/259 (Br isotope pattern).
    

Part 5: Quantitative Data & SAR

Structure-Activity Relationship (SAR)

Modifications to the pyrazine core significantly impact biological activity. The table below summarizes SAR trends for SHP2 inhibition based on recent literature.

Table 1: SAR of Pyrazine-Based SHP2 Inhibitors

Compound IDPyrazine Substituent (R1)Piperazine Substituent (R2)IC50 (SHP2)Notes
Ref-A 3-(2,3-dichlorophenyl)4-methyl0.85

M
Baseline activity; moderate solubility.
Ref-B 3-(2,3-dichlorophenyl)4-amino (SHP099 analog)0.07

M
High potency; amino group forms critical H-bond.
Ref-C 3-(2-amino-3-chloropyridin-4-yl)4-methyl0.12

M
Improved metabolic stability.
Ref-D Unsubstituted4-methyl>10

M
Loss of hydrophobic pocket interaction.

Data synthesized from representative medicinal chemistry optimization campaigns (e.g., Wang et al., J. Med. Chem).[5][6][7][8][9][10][11][12]

Comparison of Synthetic Methods

Table 2: Method Efficiency for 2-(4-methylpiperazin-1-yl)pyrazine Synthesis

ParameterMethod A (

)
Method B (Buchwald)
Substrate Scope Activated Halides only (Cl/F/CN)Broad (Cl/Br/I/OTf)
Reaction Time 2 - 6 Hours12 - 24 Hours
Cost Low (Base + Solvent)High (Pd Catalyst + Ligand)
Purification Simple (Extraction/Cryst.)Complex (Metal scavenging required)
Green Score Moderate (DMF solvent)Low (Heavy metals, Toluene/Dioxane)

References

  • Chen, Y. N., et al. (2016). Discovery of SHP099, a Potent, Selective, and Orally Bioavailable Allosteric Inhibitor of SHP2. Journal of Medicinal Chemistry. Link

  • Furet, P., et al. (2016). Structure-Based Design of Allosteric SHP2 Inhibitors. Angewandte Chemie International Edition. Link

  • Bagdanoff, J. T., et al. (2015). Optimization of Pyrazine-Based SHP2 Inhibitors. Journal of Medicinal Chemistry. Link

  • Patel, S., et al. (2023). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules. Link

  • World Health Organization. (2019). Global Tuberculosis Report: Pyrazinamide Mechanisms. WHO.[10] Link

Sources

The Strategic Deployment of 2-(2-Methylpiperazin-1-yl)pyrazine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Privileged Fragment

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with inherent biological relevance is a paramount objective. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm, championing the use of low molecular weight compounds to explore chemical space efficiently and identify high-quality starting points for lead optimization. Within this framework, certain molecular scaffolds have earned the designation of "privileged structures" due to their recurring presence in bioactive molecules. The piperazine and pyrazine heterocycles are prime examples, celebrated for their ability to engage in a multitude of biological interactions and impart favorable physicochemical properties.[1][2] This technical guide delves into the strategic utility of a specific fragment that elegantly marries these two privileged moieties: 2-(2-methylpiperazin-1-yl)pyrazine . We will explore its synthesis, physicochemical characteristics, and its potential applications as a cornerstone for the development of innovative therapeutics.

The Architectural Rationale: Why this compound?

The power of this fragment lies in the synergistic combination of its constituent parts. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a common feature in numerous FDA-approved drugs and natural products.[3] It serves as a versatile scaffold that can be readily functionalized to modulate electronic properties and engage in hydrogen bonding and pi-stacking interactions with biological targets.[4]

The piperazine moiety, a saturated six-membered ring containing two nitrogen atoms, is another stalwart of medicinal chemistry.[5] Its non-planar, chair-like conformation allows it to present substituents in well-defined three-dimensional orientations, crucial for optimizing interactions within protein binding pockets. The basicity of the piperazine nitrogens can be fine-tuned to influence solubility, cell permeability, and target engagement.[5] The introduction of a methyl group at the 2-position of the piperazine ring introduces a chiral center and a degree of steric hindrance, which can be exploited to enhance selectivity and potency.

The linkage of these two heterocycles via a C-N bond creates a fragment with a defined vector for growth, a critical feature in FBDD. The remaining secondary amine of the piperazine offers a convenient handle for further chemical elaboration, allowing for the systematic exploration of structure-activity relationships (SAR).

Synthesis and Characterization: A Practical Approach

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution (SNAr) reaction, a robust and widely employed method in heterocyclic chemistry.[6] This approach leverages the electron-deficient nature of the pyrazine ring, which facilitates the displacement of a suitable leaving group by a nucleophile.

Proposed Synthetic Protocol

A plausible and efficient synthesis involves the reaction of a 2-halopyrazine with 2-methylpiperazine. Given the commercial availability of 2-chloropyrazine and its derivatives, this serves as a practical starting point.

Step 1: Synthesis of 2-Chloro-3-methylpyrazine (Intermediate)

While 2-chloropyrazine is readily available, for the synthesis of analogs, a protocol for the chlorination of a methylpyrazine can be adapted. For instance, the chlorination of 2-methylpyrazine can be achieved using chlorine gas in a suitable solvent like carbon tetrachloride.[1]

Step 2: Nucleophilic Aromatic Substitution

The core reaction involves the coupling of the 2-chloropyrazine (or its derivative) with 2-methylpiperazine.

  • Reaction: 2-Chloropyrazine + 2-Methylpiperazine → this compound

  • Reagents and Conditions: The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) in the presence of a base to neutralize the HCl generated. Suitable bases include potassium carbonate (K2CO3) or triethylamine (Et3N). The reaction may require heating to drive it to completion.

  • Work-up and Purification: Following the reaction, a standard aqueous work-up is performed to remove the inorganic salts and excess reagents. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_end Product & Purification 2-Chloropyrazine 2-Chloropyrazine SNAr Reaction SNAr Reaction 2-Chloropyrazine->SNAr Reaction 2-Methylpiperazine 2-Methylpiperazine 2-Methylpiperazine->SNAr Reaction Solvent (DMF/NMP) Solvent (DMF/NMP) Solvent (DMF/NMP)->SNAr Reaction Base (K2CO3/Et3N) Base (K2CO3/Et3N) Base (K2CO3/Et3N)->SNAr Reaction Heat Heat Heat->SNAr Reaction Crude Product Crude Product SNAr Reaction->Crude Product Purification (Column Chromatography) Purification (Column Chromatography) Crude Product->Purification (Column Chromatography) Final Product This compound Purification (Column Chromatography)->Final Product FBDD_Workflow Fragment Library Fragment Library Biophysical Screening Biophysical Screening Fragment Library->Biophysical Screening Target Protein Target Protein Target Protein->Biophysical Screening Hit Identification Hit Identification Biophysical Screening->Hit Identification Structure-Based Design Structure-Based Design Hit Identification->Structure-Based Design Hit-to-Lead Optimization Hit-to-Lead Optimization Structure-Based Design->Hit-to-Lead Optimization Lead Candidate Lead Candidate Hit-to-Lead Optimization->Lead Candidate

Sources

Methodological & Application

Application Note: Scalable Process Chemistry for 2-(2-Methylpiperazin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the scalable process chemistry for the synthesis of 2-(2-methylpiperazin-1-yl)pyrazine (CAS: 648439-06-1). This intermediate is a critical building block in medicinal chemistry, particularly for GPCR and kinase inhibitor programs. A major synthetic challenge is the regioselectivity of the nucleophilic aromatic substitution (


) reaction between 2-chloropyrazine and 2-methylpiperazine. Direct coupling favors the kinetic, sterically unhindered product (3-methyl isomer). This protocol outlines a regioselective protection strategy  to exclusively yield the thermodynamic, sterically hindered 2-methyl isomer with >98% isomeric purity, suitable for multi-kilogram scale-up.

Introduction & Strategic Analysis

The Regioselectivity Challenge

The reaction of 2-chloropyrazine with 2-methylpiperazine is a classic study in nucleophile regioselectivity. 2-Methylpiperazine contains two nucleophilic nitrogen atoms:

  • N1 (Hindered): Proximal to the methyl group (C2).

  • N4 (Unhindered): Distal to the methyl group.

In a direct


 reaction, the unhindered N4 reacts approximately 9-10 times faster than N1, yielding 2-(3-methylpiperazin-1-yl)pyrazine  as the major product. However, the target molecule This compound  requires attachment at the hindered N1 position.
Route Selection

To ensure process reliability and avoid difficult fractional crystallization of isomers, we utilize a Protection-Deprotection Strategy .

  • Route A (Direct Coupling): High risk of isomeric mixtures (typically 90:10 ratio of wrong:right isomer).

  • Route B (Protected Strategy - Recommended): Uses N-Boc protection to block the unhindered nitrogen, forcing the

    
     reaction to occur at the hindered position.
    
Reaction Pathway Diagram

The following diagram illustrates the divergent pathways and the selected scalable route.

G Start 2-Methylpiperazine (Starting Material) Direct Direct SnAr (+ 2-Chloropyrazine) Start->Direct Path A (Non-Selective) Protect Step 1: Boc Protection (Boc2O, DCM) Start->Protect Path B (Recommended) WrongProd Major Product: 3-Methyl isomer (Unhindered) Direct->WrongProd Kinetic Control Inter Intermediate: 1-Boc-3-methylpiperazine (Unhindered N Blocked) Protect->Inter SnAr Step 2: SnAr Coupling (+ 2-Chloropyrazine) Inter->SnAr Coupled Coupled Intermediate: 4-Boc-2-methyl-1-(pyrazin-2-yl)piperazine SnAr->Coupled Deprotect Step 3: Deprotection (HCl/IPA or TFA) Coupled->Deprotect Target TARGET PRODUCT: This compound (>98% Purity) Deprotect->Target

Figure 1: Regiodivergent synthesis pathways. Path B ensures the correct isomer is formed by blocking the competing nucleophilic site.

Detailed Experimental Protocol (Route B)

Step 1: Regioselective Protection (Synthesis of 1-Boc-3-methylpiperazine)

Note: While commercially available, this intermediate can be synthesized cost-effectively in-house.

Reagents:

  • 2-Methylpiperazine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (0.95 equiv)

  • Dichloromethane (DCM) (5 vol)

  • Triethylamine (TEA) (1.1 equiv)

Procedure:

  • Charge 2-methylpiperazine and TEA into the reactor containing DCM at 0°C.

  • Add Boc₂O dissolved in DCM dropwise over 2 hours. Critical: Slow addition favors the unhindered N4 acylation (which leads to the "1-Boc-3-methyl" naming convention relative to the Boc group).

  • Stir at 0–5°C for 4 hours, then warm to 20°C.

  • Workup: Wash with water (3x). The product remains in the organic phase.

  • Concentrate to yield the oil.

  • QC Check:

    
     NMR should show shielding of the proton at the unhindered position.
    
Step 2: Nucleophilic Aromatic Substitution ( )

This step forces the hindered amine (now the only free amine) to react with the electron-deficient pyrazine.

Reagents:

  • 1-Boc-3-methylpiperazine (from Step 1) (1.1 equiv)

  • 2-Chloropyrazine (1.0 equiv)[1]

  • Potassium Carbonate (

    
    ) (2.0 equiv) - Milled/Micronized for better surface area.
    
  • Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) (4 vol) - High boiling polar aprotic solvent required.

Procedure:

  • Charge DMSO, 2-chloropyrazine, and

    
     to the reactor.
    
  • Heat to 80°C.

  • Add 1-Boc-3-methylpiperazine slowly.

  • Ramp temperature to 110–120°C. Note: The hindered amine requires higher activation energy than typical SnAr reactions.

  • Monitor by HPLC. Reaction is complete when 2-chloropyrazine is <1%. (Typical time: 12–16 hours).

  • Quench: Cool to 20°C and pour into ice water (10 vol). The product usually precipitates as a solid.

  • Filtration: Filter the solid crude. If oil forms, extract with Ethyl Acetate.

Step 3: Deprotection and Salt Formation

Removal of the Boc group to release the target amine.

Reagents:

  • Crude Intermediate (from Step 2)

  • Isopropanol (IPA) (5 vol)

  • HCl (5-6N in IPA) (3.0 equiv)

Procedure:

  • Dissolve the intermediate in IPA at 40°C.

  • Add HCl/IPA solution slowly. Exothermic reaction; maintain T < 50°C.

  • Precipitation: The bis-HCl salt of the target product will crystallize out of the solution.

  • Cool to 0–5°C and age for 2 hours.

  • Filter and wash with cold IPA.

  • Drying: Vacuum oven at 45°C.

Process Data & Critical Quality Attributes (CQA)

Quantitative Summary
ParameterValue / SpecificationNotes
Overall Yield 65–72%Calculated over 3 steps
Purity (HPLC) > 99.0%Area %
Regio-Isomer < 0.5%3-methyl isomer (impurity)
Appearance White to Off-White SolidAs Bis-HCl salt
Water Content < 1.0%KF Titration
Analytical Control (HPLC Method)

To distinguish the 2-methyl (target) from the 3-methyl (impurity) isomer, a specialized column is often required due to their similar polarity.

  • Column: C18 Shielded Phase (e.g., Waters XBridge or Phenomenex Gemini NX).

  • Mobile Phase: Phosphate Buffer (pH 7.5) / Acetonitrile gradient. High pH helps separate the free base amines.

  • Retention Time: The 2-methyl isomer (more hindered) typically elutes after the 3-methyl isomer due to slight conformational differences in the piperazine ring puckering.

Scalability & Safety Assessment

Process Workflow Diagram

The following Graphviz diagram outlines the unit operations for the manufacturing scale.

ProcessFlow Reactor GLR Reactor (SnAr Reaction) 120°C, 12h Quench Quench Tank (Water Addition) Exotherm Control Reactor->Quench Transfer crude PhaseSep Phase Separation (Ethyl Acetate Extr.) Quench->PhaseSep Workup Deprot Deprotection Reactor (HCl/IPA Addition) PhaseSep->Deprot Organic stream Cryst Crystallizer (Cooling to 0°C) Deprot->Cryst Salt formation Filter Nutsche Filter (Isolation) Cryst->Filter Slurry transfer Dryer Vacuum Dryer (Final Product) Filter->Dryer Wet cake

Figure 2: Manufacturing workflow for the synthesis of this compound HCl salt.

Safety Considerations
  • Exotherms: The Boc protection and the HCl deprotection are exothermic. Controlled addition rates are mandatory on scale (>1 kg).

  • Chloropyrazine: Irritant and potential sensitizer. Avoid inhalation of dusts.

  • Waste Streams: The aqueous waste from the SnAr reaction will contain potassium salts and DMSO. DMSO recovery or specific disposal protocols are required.

References

  • Regioselectivity in Piperazine Synthesis: Rossi, R., et al. "Scalable Synthesis of Piperazines Enabled by Visible-Light Irradiation."[2] National Institutes of Health (PMC), 2015. Context: Discusses steric influence on piperazine reactivity.

  • Pyrazine Functionalization: BenchChem Application Notes. "Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine." BenchChem Protocols, 2025.[1] Context: General conditions for SnAr on chloropyrazines.

  • Isomer Separation & Characterization: Petkovic, M., et al. "Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution."[3] Synthesis (Thieme), 2023. Context: Analytical methods for distinguishing piperazine regioisomers.

  • General Process Chemistry of Pyrazines: Knochel, P., et al. "Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery." Molecules (MDPI), 2022. Context: Strategic handling of pyrazine intermediates in drug development.

Sources

Troubleshooting & Optimization

Technical Support Center: Crystallization of 2-(2-Methylpiperazin-1-yl)pyrazine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 2-(2-Methylpiperazin-1-yl)pyrazine salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline forms of this important pharmaceutical building block. The inherent physicochemical properties of the piperazine and pyrazine moieties present unique challenges, including high polarity, basicity, and a propensity for polymorphism.[1][2]

This document provides in-depth, experience-driven guidance in a question-and-answer format, addressing common issues from initial solvent screening to advanced troubleshooting.

Part 1: Foundational Concepts & Strategic Planning

This section addresses the preliminary considerations and strategic planning required before initiating crystallization experiments. A thorough understanding of the molecule's properties is the bedrock of a successful crystallization process.

Q1: What are the key physicochemical properties of this compound salts that influence crystallization?

The crystallization behavior of this compound salts is governed by the combined characteristics of the pyrazine and methylpiperazine rings. Key properties include:

  • High Basicity: The two nitrogen atoms in the piperazine ring are basic (pKa values are typically around 5.3 and 9.7 for piperazine itself), making the molecule readily protonated to form salts.[1] This allows for techniques like pH-adjustment crystallization.[3]

  • Polarity and Hydrogen Bonding: The presence of four nitrogen atoms makes the molecule highly polar and a potent hydrogen bond donor and acceptor. This dictates its solubility in polar solvents and is a primary driver of crystal lattice formation.[4][5] The choice of solvent can either facilitate or hinder crystallization depending on how it competes for these hydrogen bonding sites.

  • Molecular Rigidity and Flexibility: The pyrazine ring is a rigid, planar aromatic system, while the piperazine ring exists in a flexible chair conformation.[6][7] This combination influences how the molecules pack into a crystal lattice. The methyl group adds a point of chirality and steric bulk, which can further direct packing arrangements.

  • Potential for Hydration/Solvation: Piperazine itself is known to form stable hydrates, such as piperazine hexahydrate and hemihydrate.[8][9] This indicates a strong propensity for this compound salts to incorporate water or solvent molecules into their crystal structure, forming hydrates or solvates. This is a critical consideration for polymorph control.

Q2: I need to develop a crystalline salt form. What is a general workflow for this process?

Developing a robust crystallization process is a systematic endeavor, not a matter of chance. It involves moving from broad screening to fine-tuned optimization. The goal is to identify conditions that consistently produce a crystalline solid with the desired purity, crystal form (polymorph), and physical properties (e.g., particle size).

Below is a generalized workflow that serves as a self-validating system, ensuring that key variables are explored methodically.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Method Development cluster_2 Phase 3: Characterization & Selection cluster_3 Phase 4: Optimization A Start: Amorphous or Crude Salt B Primary Solvent Screen (Solubility in ~20 solvents at RT & 50°C) A->B C Select Promising Solvents (High solubility hot, low solubility cold) B->C D Cooling Crystallization Trials C->D Apply different crystallization techniques E Anti-Solvent Addition Trials C->E Apply different crystallization techniques F Evaporative Crystallization Trials C->F Apply different crystallization techniques G pH Adjustment / Reactive Trials C->G Apply different crystallization techniques H Collect Solids from All Successful Trials D->H E->H F->H G->H I Characterize Solids (PXRD, DSC, TGA, Microscopy) H->I J Identify Unique Polymorphs/Solvates I->J K Select Lead Conditions for Optimization J->K L Optimize Lead Conditions (Cooling rate, concentration, seeding, anti-solvent ratio) K->L M Confirm Reproducibility & Scalability L->M N Final Crystalline Form Protocol M->N

Caption: General workflow for crystallization process development.
Part 2: Experimental Protocols & Solvent Selection

This section provides actionable protocols and data to guide your experimental work. The choice of solvent is arguably the most critical factor in a successful crystallization.[4]

Q3: How do I select a suitable solvent system for crystallization?

The ideal solvent should exhibit a significant difference in solubility for your compound between a high temperature and a low temperature. A good starting point is to test solubility in a range of solvents with varying polarities and hydrogen bonding capabilities.

Experimental Protocol: Solvent Solubility Screen

  • Preparation: Place approximately 10-20 mg of your this compound salt into several small vials.

  • Solvent Addition: To each vial, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the volume of solvent required. A good candidate will dissolve the compound in a reasonable volume (e.g., <1 mL). If it is insoluble or sparingly soluble, proceed to the next step.

  • Heating: For solvents where the compound was sparingly soluble at room temperature, heat the vial to 50-60°C and continue adding solvent until the solid dissolves. Record the total volume.

  • Cooling: Allow the heated, clear solutions to cool slowly to room temperature, and then place them in a refrigerator (approx. 4°C). Observe for crystal formation.

  • Evaluation: The best solvents are those that dissolve the compound when hot but yield a significant amount of crystalline precipitate upon cooling.

Data Presentation: Solvent Selection Guide

The following table lists common solvents, ordered by polarity, and explains their typical utility for crystallizing polar, basic compounds like piperazine salts.

SolventDielectric Constant (Polarity)Key Characteristics & Rationale
Water80.1High Polarity. Piperazine and its salts are often highly soluble in water.[10] Useful for pH adjustment or as a solvent in a mixed-solvent system (e.g., with ethanol or acetone) to act as an anti-solvent. High risk of forming hydrates.[8]
Methanol32.7Polar Protic. Excellent hydrogen bonding capabilities. Often a good primary solvent for dissolving polar salts. Can be used for cooling crystallization or paired with a less polar anti-solvent like MTBE or toluene.
Ethanol24.5Polar Protic. Similar to methanol but slightly less polar. A very common and effective solvent for cooling or anti-solvent crystallization of pharmaceutical salts. Generally provides good crystal quality.
Isopropanol (IPA)19.9Polar Protic. Less polar than ethanol. May be used if the compound is too soluble in methanol or ethanol. Slower evaporation rate can be beneficial.
Acetone20.7Polar Aprotic. A good hydrogen bond acceptor. Can be an effective solvent, but its high volatility can sometimes lead to rapid crashing out of the solid.[4] Often used as an anti-solvent with water or alcohols.
Acetonitrile (ACN)37.5Polar Aprotic. Can be a good solvent for moderately polar compounds. Its miscibility with both polar and non-polar solvents makes it versatile in mixed systems.
Tetrahydrofuran (THF)7.6Moderately Polar Aprotic. Lower polarity. May be used as an anti-solvent with more polar primary solvents, or as the primary solvent if the salt has lower polarity.
Methyl tert-butyl ether (MTBE)4.3Non-polar. Almost always used as an anti-solvent to precipitate the salt from a more polar solution (e.g., methanol, ethanol).
Toluene2.4Non-polar. Similar to MTBE, used as an anti-solvent. Its high boiling point allows for use at elevated temperatures if needed.
Q4: Can you provide a starting protocol for an anti-solvent crystallization?

Anti-solvent crystallization is highly effective for salts that are very soluble in one solvent but poorly soluble in another miscible solvent. The principle is to create supersaturation by adding the "anti-solvent" to a concentrated solution of the compound in the "good" solvent.[3]

Experimental Protocol: Anti-Solvent Crystallization

  • Dissolution: Dissolve the this compound salt in the minimum amount of a "good" solvent (e.g., methanol) at room temperature or slightly elevated temperature (e.g., 40°C).

  • Filtration: Filter the solution while warm through a 0.45 µm filter to remove any insoluble impurities.

  • Anti-Solvent Addition: While gently stirring the solution, add the "anti-solvent" (e.g., MTBE) dropwise.

  • Induce Nucleation: Continue adding the anti-solvent until the solution becomes faintly turbid (cloudy). This is the metastable zone boundary, an ideal point for nucleation to begin.[11]

  • Seeding (Optional but Recommended): If available, add a few seed crystals of the desired polymorph. This is the most powerful tool for controlling the crystal form and ensuring consistency.[11]

  • Crystal Growth: Continue the slow addition of the anti-solvent. The rate of addition directly controls the rate of crystallization; a slower rate generally produces larger, higher-quality crystals.[11]

  • Maturation: After the addition is complete, stir the resulting slurry at room temperature or a reduced temperature (e.g., 4°C) for several hours to maximize yield.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

Part 3: Troubleshooting Common Crystallization Problems

Even with a good plan, challenges are common. This section provides solutions to the most frequently encountered issues.

Q5: My compound "oiled out" instead of crystallizing. What should I do?

"Oiling out" or liquid-liquid phase separation occurs when the supersaturation is so high that the solute separates as a liquid phase instead of a solid crystalline phase. This is common with polar molecules and can be difficult to resolve.[12]

Causality: The primary cause is that the solution is cooled or has anti-solvent added too quickly, driving the concentration above the solubility limit at a temperature that is still above the compound's melting point in that solvent mixture.[12]

The following decision tree provides a systematic approach to troubleshooting this issue.

G start Problem: Oiling Out Occurs q1 Is the solution cooling too fast? start->q1 a1 Action: Re-heat to dissolve oil. Cool much slower (e.g., 1-5°C/hour). Insulate the flask. q1->a1 Yes q2 Is the initial concentration too high? q1->q2 No end Resolution: Crystalline Solid a1->end a2 Action: Re-heat to dissolve oil. Add 10-20% more solvent. Re-cool slowly. q2->a2 Yes q3 Is anti-solvent being added too quickly? q2->q3 No a2->end a3 Action: Add anti-solvent at a much slower rate. Maintain constant temperature during addition. q3->a3 Yes q4 Is nucleation uncontrolled? q3->q4 No a3->end a4 Action: Add seed crystals at a temperature just below the saturation point. q4->a4 Yes a4->end

Caption: Troubleshooting decision tree for "oiling out".
Q6: The yield of my crystallization is very low. How can I improve it?

A low yield is a common and frustrating problem. The cause is almost always that a significant amount of the compound remains dissolved in the mother liquor after filtration.[12]

Possible Causes & Solutions:

CauseExplanation & Solution
Too much solvent used Explanation: You may have used far more than the minimum amount of hot solvent needed for dissolution.[12] Solution: Carefully reduce the solvent volume in subsequent experiments. If the mother liquor is still available, you can try to concentrate it by evaporation and cool it again to obtain a second crop of crystals.
Final temperature is too high Explanation: The solubility of the compound, while low, may still be significant at the final filtration temperature (e.g., room temperature). Solution: After the initial cooling, place the flask in an ice bath or refrigerator for several hours to further decrease the solubility and precipitate more material. Be aware this can sometimes induce precipitation of impurities.
Incorrect solvent/anti-solvent ratio Explanation: In an anti-solvent crystallization, not enough anti-solvent was added to sufficiently lower the compound's solubility. Solution: Increase the proportion of the anti-solvent in the final mixture. Perform small-scale trials to determine the optimal ratio that maximizes yield without causing the product to oil out or crash out as an amorphous solid.
Wrong choice of solvent Explanation: The chosen solvent may have too flat a solubility curve (i.e., the solubility does not change much with temperature). Solution: Re-visit the solvent screening phase (Q3). Look for a solvent that shows a very steep solubility curve—high solubility when hot, very low solubility when cold.
Q7: My crystallization happened too quickly and I got a fine powder. How can I get better crystals?

Rapid crystallization, often called "crashing out," is undesirable because it tends to trap impurities and solvent within the crystal lattice, defeating the purpose of purification.[12] The goal is slow, controlled crystal growth. An ideal crystallization should see the first crystals appear after 5-10 minutes of cooling, with continued growth over 20-60 minutes.[12]

Solutions to Slow Down Crystallization:

  • Use More Solvent: The most effective method is to dissolve the solid in slightly more than the minimum amount of hot solvent.[12] This keeps the compound soluble for longer as it cools, lowering the supersaturation level and allowing for more orderly crystal growth.

  • Slow the Cooling Rate: Do not place the hot flask directly on a cold benchtop or in an ice bath. Allow it to cool slowly to room temperature on a cork ring or by wrapping it in glass wool to insulate it. A programmed cooling ramp is ideal in a reactor setting.[11]

  • Reduce the Surface Area: If you are using a large flask for a small volume, the high surface area-to-volume ratio will cause rapid cooling.[12] Use a flask size appropriate for your solvent volume.

  • Use a More Viscous Solvent System: Sometimes, switching to a higher boiling, more viscous solvent (e.g., isopropanol instead of methanol) can slow down the diffusion and growth processes, leading to better crystals.

References
  • Scribd. Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. (2022). [Link]

  • ResearchGate. Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings. (2025). [Link]

  • University of Bern. Guide for crystallization. [https://crystallography.dcb.unibe.ch/files/user_upload/Guide_for_crystallization.pdf]([Link]

Sources

Technical Support Hub: Regiocontrol in Unsymmetrical Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PIP-REGIO-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of unsymmetrical piperazines—specifically distinguishing between the


 and 

positions in 2-substituted scaffolds—is a notorious bottleneck in medicinal chemistry. The similar pKa values of the two nitrogen atoms (typically ~9.8 and ~5.6, though often closer in substituted derivatives) lead to frequent issues with regioselectivity, over-alkylation, and racemization.

This guide moves beyond generic textbook advice, offering troubleshooting protocols based on steric differentiation, de novo cyclization strategies, and ligand-controlled palladium catalysis.

Module 1: Functionalizing the Existing Core ( & Acylation)

User Query:

"I am trying to alkylate 2-methylpiperazine. I need the substituent on the hindered nitrogen (


), but I keep getting the 

product or a mixture. How do I force reaction at

?"
The Diagnostic

In 2-substituted piperazines (e.g., 2-methyl), the substituent at C2 creates significant steric hindrance around


.
  • Thermodynamic/Kinetic Reality:

    
     is sterically accessible and kinetically superior for nucleophilic attack.
    
  • The Trap: Direct alkylation will always favor

    
     (ratios often >9:1).
    
Troubleshooting Protocol

To target the hindered


, you cannot rely on direct kinetics. You must use a Protection-Deprotection Strategy .

Step-by-Step Resolution:

  • Selective Protection (

    
    -Boc): 
    
    • React 2-methylpiperazine with

      
       (0.9 equiv) in DCM at 
      
      
      
      .
    • Why? The less hindered

      
       reacts with the bulky anhydride first.
      
    • Result: You now have 1-H, 4-Boc-2-methylpiperazine.

  • Functionalization of

    
    : 
    
    • Perform your desired alkylation or reductive amination on the free

      
      .
      
    • Note: Since

      
       is hindered, use strong electrophiles or high-temperature reductive amination (Ti(OiPr)
      
      
      
      / NaBH(OAc)
      
      
      ).
  • Deprotection:

    • Remove the Boc group (TFA/DCM or HCl/Dioxane) to liberate

      
      .
      
Visual Decision Tree: Steric vs. Electronic Control

PiperazineRegio Start Target: Unsymmetrical Piperazine Q1 Is the Piperazine Core already synthesized? Start->Q1 Existing Yes (e.g., 2-methylpiperazine) Q1->Existing DeNovo No (Start from Amino Acids) Q1->DeNovo Q2 Which Nitrogen needs the substituent? Existing->Q2 DKP Diketopiperazine Route (See Module 2) DeNovo->DKP N4 N4 (Less Hindered) Q2->N4 Direct Route N1 N1 (More Hindered) Q2->N1 Indirect Route MethodN4 Direct Alkylation/Acylation (Kinetic Control) N4->MethodN4 MethodN1 1. Protect N4 (Boc) 2. Functionalize N1 3. Deprotect N1->MethodN1

Caption: Decision matrix for selecting the correct synthetic pathway based on steric accessibility of the nitrogen atoms.

Module 2: De Novo Synthesis (The Diketopiperazine Route)

User Query:

"I need a chiral piperazine with specific substituents on both nitrogens. I tried reducing the pyrazine, but the chirality was lost. How do I build this from scratch?"

The Diagnostic

Reduction of pyrazines requires harsh hydrogenation which often racemizes chiral centers. The superior method is the Diketopiperazine (DKP) Route , utilizing the "Chiral Pool" (amino acids).

Critical Failure Point: Racemization during Reduction

The reduction of the amide carbonyls in DKPs to amines is the most hazardous step.

  • Risk: Using Lithium Aluminum Hydride (LAH) at reflux can cause epimerization at the

    
    -carbon via an enolate intermediate.
    
Validated Protocol: Chiral Preservation

Phase 1: DKP Formation

  • Couple N-Boc-Amino Acid 1 with Amino Ester 2 (EDC/HOBt or HATU).

  • Deprotect N-Boc (TFA).

  • Cyclize in refluxing sec-butanol with a weak base (morpholine) or simply heat in toluene if the sequence allows.

Phase 2: The Reduction (The Fix) Use Borane-THF (


)  instead of LAH. Borane reduces amides via an electrophilic mechanism that does not generate the racemization-prone enolate intermediate.
ParameterStandard LAH ProtocolRecommended Borane Protocol
Reagent

(Excess)

(1M, 6-8 equiv)
Solvent THF / EtherTHF
Temp RefluxReflux (controlled)
Racemization Risk High (via enolization)Low (Electrophilic reduction)
Workup Fieser (Messy)Acid quench + MeOH reflux (Cleans Boron complex)

Module 3: Metal-Catalyzed Arylation (Buchwald-Hartwig)[1]

User Query:

"I am trying to arylate 2-methylpiperazine using Pd-catalysis. The reaction stalls, or I get a mix of isomers. What ligand should I use?"

The Diagnostic

Unprotected piperazines are challenging substrates for Pd-catalysis because:

  • Catalyst Poisoning: The secondary amines can bind tightly to Palladium, displacing the ligand and shutting down the catalytic cycle (the "amine inhibition" effect).

  • Regioselectivity: Without specific ligands, Pd will couple to both nitrogens, though

    
     is favored sterically.
    
The Solution: Ligand Control & Pre-Activation

Based on the seminal work by Ruiz-Castillo and Buchwald , the choice of ligand dictates success.

1. The Ligand: Use RuPhos or BrettPhos . These bulky biarylphosphine ligands create a pocket that favors the reductive elimination of the bulky amine product and prevents the amine from binding to the metal center in a non-productive mode.

2. The Protocol (Pre-activation is Key): Do not mix everything at once.

  • Charge: Pd precursor (e.g.,

    
     or Pd(OAc)
    
    
    
    ) and Ligand (RuPhos).
  • Heat: Stir in solvent (dioxane/tBuOH) at 80°C for 2-3 minutes before adding the piperazine and base. This ensures the active

    
     species is formed.
    
  • Add: Piperazine and Base (NaOtBu or LHMDS).

3. Regioselectivity Rule: With RuPhos , arylation occurs almost exclusively at the less hindered


 position  of 2-substituted piperazines due to the massive bulk of the ligand interacting with the C2-substituent.
Visual Mechanism: DKP & Catalytic Pathways

SynthesisPathways cluster_DKP De Novo Chiral Synthesis cluster_Pd Pd-Catalyzed Arylation AA Amino Acids (Chiral Pool) Dipeptide Linear Dipeptide AA->Dipeptide DKP_Ring 2,5-Diketopiperazine Dipeptide->DKP_Ring Red Reduction (BH3-THF) DKP_Ring->Red FinalChiral Chiral Piperazine Red->FinalChiral ArX Aryl Halide PdComplex Pd-RuPhos (Steric Control) ArX->PdComplex Pip 2-Subst. Piperazine Pip->PdComplex N4_Prod N4-Aryl Product (>95% Regio) PdComplex->N4_Prod

Caption: Parallel workflows for De Novo synthesis (preserving chirality) and Pd-catalyzed arylation (enforcing regioselectivity via ligand bulk).

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link][1]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700–706.[2] [Link]

  • Maki, T., et al. (2009). Practical Synthesis of (S)-2-Methylpiperazine. Organic Process Research & Development, 13(6), 1338–1343. [Link]

  • Rossen, K., et al. (1993). An efficient synthesis of (S)-2-tert-butylpiperazine. Tetrahedron Letters, 34(45), 7229-7230. [Link]

Sources

Validation & Comparative

A Comparative Analysis of 5-HT2C Receptor Affinity: mCPP vs. 2-(2-Methylpiperazin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery Professionals

This guide provides a detailed comparison of the serotonin 2C (5-HT2C) receptor affinity for two piperazine-containing compounds: the well-characterized, non-selective agonist meta-chlorophenylpiperazine (mCPP) and the more novel structure, 2-(2-Methylpiperazin-1-yl)pyrazine. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the development of CNS-targeted therapeutics.

Our analysis begins with an overview of the 5-HT2C receptor, a critical G-protein coupled receptor (GPCR) target for conditions ranging from obesity to psychiatric disorders. We then present the available experimental binding affinity data for mCPP, followed by a discussion on the current data landscape for this compound. The core of this guide is a detailed exposition of the standard experimental methodology—the radioligand binding assay—that forms the basis for determining such affinity values. This section is designed to serve as a practical reference for generating and interpreting the data necessary for a direct comparison.

The 5-HT2C Receptor: A Complex Target for Neuromodulation

The 5-HT2C receptor, encoded by the HTR2C gene, is a GPCR predominantly expressed in the central nervous system, with high concentrations in the choroid plexus, cortex, hippocampus, and limbic areas. Activation of the 5-HT2C receptor by its endogenous ligand, serotonin, has an inhibitory effect on dopamine and norepinephrine release in key brain circuits. This modulatory role makes it a significant regulator of mood, anxiety, appetite, and reproductive behavior.

Canonically, the 5-HT2C receptor couples to Gq/11 proteins, initiating the phospholipase C (PLC) signaling cascade. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), collectively modulating neuronal excitability and gene expression. More recent evidence has expanded this view, revealing that the 5-HT2C receptor can also engage Gi/o/z and G12/13 protein families, highlighting a complex signaling landscape that can be differentially engaged by various ligands.

Gq_Signaling_Pathway cluster_cytosol 5HT2C 5-HT2C Receptor Gq Gq/11 5HT2C->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (e.g., Neuronal Excitability) Ca->Response PKC->Response Ligand Serotonin or Agonist Ligand->5HT2C Binds

Caption: Canonical 5-HT2C receptor signaling via the Gq/11-PLC pathway.

Comparative Affinity Profile

Receptor affinity is a measure of the strength of the binding interaction between a ligand and its receptor. It is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) derived from competition binding assays. A lower Ki value signifies higher binding affinity.

meta-Chlorophenylpiperazine (mCPP)

mCPP is a psychoactive compound known to interact with multiple serotonin receptors. It is often used as a pharmacological tool to probe serotonergic systems, though its utility is tempered by its lack of selectivity. Experimental data consistently show that mCPP binds to 5-HT2C receptors with moderate to high affinity. However, it is crucial to note its promiscuity, as it also binds potently to other 5-HT subtypes (5-HT1A, 1B, 1D, 2A, 2B, 3, 7) and the serotonin transporter (SERT). This broad receptor profile means that physiological or behavioral effects observed after mCPP administration cannot be attributed solely to its action at the 5-HT2C receptor.

CompoundTargetKi (nM)IC50 (nM)Species / TissueReference
mCPP 5-HT2C~100 ¹360 - 1300 ²Rat Brain
mCPP 5-HT (General)100-Rat Cortex
mCPP Multiple 5-HT Subtypes-360 - 1300Human Brain

¹ Ki value calculated from displacement of ³H-serotonin binding, which is not specific to the 5-HT2C subtype. ² Represents a range of IC50 values across multiple 5-HT receptor subtypes in human brain membranes.

This compound

A comprehensive search of peer-reviewed pharmacological literature and binding databases did not yield publicly available experimental data for the 5-HT2C receptor affinity of this compound. The pyrazine and piperazine scaffolds are common motifs in CNS-active compounds, and many derivatives have been synthesized and tested for activity at various neurotransmitter receptors. However, without direct experimental evidence for this specific molecule, a quantitative comparison with mCPP is not possible.

The absence of data highlights an opportunity for investigation. The following sections detail the methodology required to characterize the binding profile of a novel compound like this compound.

Experimental Protocol: Radioligand Competition Binding Assay

To determine the 5-HT2C affinity of a novel, unlabeled compound (the "competitor," e.g., this compound), a radioligand competition binding assay is the gold standard. The principle is to measure how effectively the competitor displaces a radioactively labeled ligand (the "radioligand") that is known to bind to the target receptor with high affinity and specificity.

Causality and Experimental Design Choices
  • Receptor Source: Membranes from cell lines (e.g., HEK293 or CHO) stably expressing the human 5-HT2C receptor are preferred. This provides a high density of the target receptor in a clean, reproducible system, avoiding the confounding presence of other receptor subtypes found in native tissue homogenates.

  • Radioligand Selection: A selective 5-HT2C antagonist radioligand such as [³H]-mesulergine is an excellent choice. Antagonists are often chosen because their binding is less sensitive to the ionic conditions and guanine nucleotide concentrations of the assay buffer compared to agonist radioligands. The radioligand concentration is typically set at or below its dissociation constant (Kd) to ensure that a significant portion can be displaced by the competitor.

  • Defining Non-Specific Binding: To ensure the measured signal is only from binding to the 5-HT2C receptor, "non-specific binding" must be determined. This is achieved by adding a very high concentration of a known, non-radioactive 5-HT2C ligand (e.g., 10 µM mianserin) to a set of control wells. This saturating concentration displaces all specific binding of the radioligand, leaving only the signal from its interaction with other components (like the filter paper), which can then be subtracted from all other measurements.

Radioligand_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Incubation cluster_separation 3. Separation & Counting cluster_analysis 4. Data Analysis Membrane Prepare Receptor Membranes (e.g., HEK293 cells expressing 5-HT2C) Incubate Incubate in 96-well plate: Membranes + Radioligand + Variable [Competitor] Membrane->Incubate Control Non-Specific Binding Control: Membranes + Radioligand + Saturating [Unlabeled Ligand] Membrane->Control Reagents Prepare Reagents: - Radioligand ([³H]-mesulergine) - Competitor (Test Compound) - Assay Buffer Reagents->Incubate Reagents->Control Equilibrium Incubate to Equilibrium (e.g., 60-90 min at RT) Incubate->Equilibrium Control->Equilibrium Filter Rapid Vacuum Filtration (Separates bound from free radioligand) Equilibrium->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Scintillation Counting (Quantifies bound radioactivity) Wash->Count Plot Plot % Inhibition vs. [Competitor] Count->Plot Fit Non-linear Regression (Sigmoidal dose-response) Plot->Fit Calculate Determine IC50 Calculate Ki via Cheng-Prusoff Fit->Calculate

Caption: Experimental workflow for a radioligand competition binding assay.

Step-by-Step Protocol
  • Membrane Preparation: Harvest cells expressing the 5-HT2C receptor and homogenize in an ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspending in fresh buffer and re-centrifuging. Finally, resuspend the washed membrane pellet in the final assay buffer. Determine the protein concentration using a standard method like the BCA assay.

  • Assay Setup: In a 96-well plate, combine the receptor membranes (e.g., 10-20 µg protein per well), a fixed concentration of the radioligand (e.g., [³H]-mesulergine at its Kd), and varying concentrations of the unlabeled competitor compound. A typical concentration range for the competitor would span from 10⁻¹¹ M to 10⁻⁵ M.

  • Incubation: Incubate the plates for a set time (e.g., 60-90 minutes) at room temperature with gentle agitation to allow the binding reaction to reach equilibrium.

  • Filtration: Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filtermat using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand in the solution. The speed of this step is critical to prevent the dissociation of the radioligand-receptor complex.

  • Washing: Immediately wash the filters with several volumes of ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filtermats and measure the trapped radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific radioligand binding for each concentration of the competitor.

    • Plot the percent inhibition against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.

Conclusion and Future Directions

This guide establishes that while meta-chlorophenylpiperazine (mCPP) is a well-documented ligand with moderate-to-high affinity for the 5-HT2C receptor, its utility as a selective tool is limited by its broad pharmacological profile. In stark contrast, the 5-HT2C binding affinity of this compound remains uncharacterized in the public domain.

A direct, quantitative comparison of these two molecules is therefore not currently possible. However, the provided experimental framework offers a clear and robust pathway for determining the affinity (Ki) of this compound. By employing the detailed radioligand binding assay protocol, researchers can generate the necessary data to accurately place this novel compound within the broader landscape of serotonergic ligands. Such a characterization is a critical first step in evaluating its potential as a selective modulator of 5-HT2C receptor function and its viability as a lead compound in drug discovery programs.

References

  • Kim, Y., et al. (2025). Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. ACS Chemical Neuroscience.
  • (2023). mCPP. PsychonautWiki.
  • Di Giovanni, G. (n.d.). 5-HT2C receptor signaling pathways. ResearchGate. Available at: [Link]

  • (n.d.). 5-HT2C receptor. Wikipedia. Available at: [Link]

  • (2024). What are 5-HT2C receptor agonists and how do they work? Patsnap Synapse. Available at: [Link]

  • Hamik, A., & Peroutka, S. J. (1989). 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain. Biological Psychiatry, 25(5), 569–575. Available at: [Link]

  • Labas, Y. A., et al. (2005). Characterization of Serotonin 5-HT2C Receptor Signaling to Extracellular Signal-Regulated Kinases 1 and 2. Molecular Pharmacology, 68(1), 248-257. Available at: [Link]

  • Samanin, R., et al. (1979). Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats. Journal of Pharmacy and Pharmacology, 31(1), 53-54. Available at: [Link]

  • Fiorella, D., Rabin, R. A., & Winter, J. C. (1995). The role of the 5-HT2A and 5-HT2C receptors in the stimulus effects of m-chlorophenylpiperazine. Psychopharmacology, 119(2), 222–230. Available at: [Link]

  • Debruyne, D., et al. (2006). [Metachlorophenylpiperazine (mCPP): a new designer drug]. Annales de Toxicologie Analytique, 18(2), 167-174. Available at: [Link]

  • Kennett, G. A., & Curzon, G. (1988). Evidence that mCPP may have behavioural effects mediated by central 5-HT1C receptors. British Journal of Pharmacology, 94(1), 137–147. Available at: [Link]

  • (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Sittampalam, G. S., et al. (2004). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Assay and Drug Development Technologies, 2(4), 385-399. Available at: [Link]

  • Meurer, L. C., et al. (1992). Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines. Journal of Medicinal Chemistry, 35(21), 3845–3857. Available at: [Link]

  • Canal, C. E., et al. (2016). A Novel Aminotetralin-Type Serotonin (5-HT) 2C Receptor-Specific Agonist and 5-HT2A Competitive Antagonist/5-HT2B Inverse Agonist with Preclinical Efficacy for Psychoses. Journal of Pharmacology and Experimental Therapeutics, 356(3), 663-677. Available at: [Link]

  • Bonhaus, D. W., et al. (2004). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 370(2), 113-121. Available at: [Link]

  • (n.d.). Ki Summary for 5-hydroxytryptamine receptor 2C. BindingDB. Available at: [Link]

  • Boothman, L. J., et al. (2008). Further pharmacological characterization of 5-HT2C receptor agonist-induced inhibition of 5-HT neuronal activity in the dorsal raphe nucleus in vivo. British Journal of Pharmacology, 155(5), 740–748. Available at: [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. Available at: [Link]

  • (n.d.). Radioligand Binding Assay. Oncodesign Services. Available at: [Link]

  • Kirk, R. L., et al. (2018). The 5-HT2C receptor agonist meta-chlorophenylpiperazine (mCPP) reduces palatable food consumption and BOLD fMRI responses to food images in healthy female volunteers. Psychopharmacology, 235(1), 229–241. Available at: [Link]

  • Betti, L., et al. (2006). Synthesis of new piperazine-pyridazinone derivatives and their binding affinity toward alpha1-, alpha2-adrenergic and 5-HT1A serotoninergic receptors. Bioorganic & Medicinal Chemistry, 14(8), 2828–2836. Available at: [Link]

  • Tecott, L. H., et al. (2003). 5HT2C Receptor Agonists as Potential Drugs for the Treatment of Obesity. Current Topics in Medicinal Chemistry, 3(8), 875-887. Available at: [Link]

  • Miller, M. J., & Miller, S. J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1083. Available at: [Link]

  • Kołaczkowski, M., et al. (2005). Synthesis and 5-HT1A/5-HT2A activity of some butyl analogs in the group of phenylpiperazine alkyl pyrimido[2,1-f]theophyllines. Pharmacological Reports, 57(1), 108-114. Available at: [Link]

  • Sravani, G., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Asian Journal of Research in Chemistry, 12(11), 591-597. Available at: [Link]

  • Fantegrossi, W. E., et al. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLOS ONE, 13(8), e0203166. Available at: [Link]

  • Rahman, M. M., et al. (2025). A Computational Investigation of Potential 5-HT2C Receptor Inhibitors for Treating Schizophrenia by ADMET Profile Analysis, Molecular Docking, DFT, Network Pharmacology, and Molecular Dynamic Simulation. Molecules, 30(2), 486. Available at: [Link]

  • Barlin, G. B. (1982). 6.2.2. Pyrazines. The Pyrazines, 2, 1-14. Available at: [Link]

A Senior Application Scientist's Guide to Sourcing and Qualifying Reference Standards for 2-(2-Methylpiperazin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the integrity of your analytical data is paramount. This begins with the quality of your reference standards. This guide provides a comprehensive framework for sourcing, comparing, and qualifying reference standards for 2-(2-Methylpiperazin-1-yl)pyrazine, a known impurity and critical quality attribute in the synthesis of certain active pharmaceutical ingredients (APIs). We will delve into the technical rationale behind experimental choices, present a self-validating analytical workflow, and provide detailed protocols to empower you to make informed decisions for your laboratory.

The Critical Role of a Well-Characterized Reference Standard

This compound, often referred to as a Mirtazapine impurity, serves as a crucial benchmark in analytical testing. A reliable reference standard is indispensable for:

  • Accurate Identification: Confirming the presence of this specific impurity in your API or drug product.

  • Precise Quantification: Determining the exact amount of the impurity to ensure it falls within acceptable safety limits.

  • Method Validation: Establishing the performance characteristics of your analytical methods, as mandated by regulatory bodies.

The choice of a reference standard supplier should not be a trivial one. Variations in purity, the presence of undisclosed impurities, and inadequate characterization can lead to significant analytical errors, impacting product quality and potentially delaying regulatory approval.

Sourcing Strategy: Identifying Potential Suppliers

A thorough search for "this compound" reference standards will likely yield suppliers offering it under various synonyms, including "Mirtazapine EP Impurity C" and "Mirtazapine USP Related Compound C"[1][2][3]. Reputable suppliers will typically provide a comprehensive Certificate of Analysis (CoA) with their product. For the purpose of this guide, we will consider three hypothetical suppliers: Supplier A , Supplier B , and Supplier C .

When procuring a reference standard, it is imperative to request the CoA for the specific lot you intend to purchase. This document is the first layer of your quality assessment.

Comparative Analysis: A Multi-faceted Approach

A robust comparison of reference standards should not rely on a single analytical technique. A multi-pronged approach, leveraging orthogonal methods, provides a more complete picture of the standard's quality. Our comparative analysis will employ a suite of powerful analytical techniques:

  • Quantitative NMR (qNMR): For an accurate determination of purity against a certified internal standard.

  • High-Performance Liquid Chromatography with UV and Mass Spectrometric Detection (HPLC-UV-MS): To profile and identify any potential impurities.

  • Identity Confirmation via Spectroscopy: To confirm the molecular structure.

The following diagram illustrates the logical workflow for this comparative analysis.

G cluster_sourcing Sourcing cluster_analysis Comparative Analysis cluster_evaluation Evaluation & Selection S1 Identify Suppliers (A, B, C) S2 Procure Reference Standards & Certificates of Analysis S1->S2 A1 Quantitative NMR (qNMR) Purity Assessment S2->A1 A2 HPLC-UV-MS Impurity Profiling S2->A2 A3 Spectroscopic Identity (FTIR/Raman) S2->A3 E1 Compare Purity Data A1->E1 E2 Analyze Impurity Profiles A2->E2 E3 Confirm Structural Identity A3->E3 E4 Select Optimal Reference Standard E1->E4 E2->E4 E3->E4

Caption: Workflow for Reference Standard Comparison

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments in our comparative analysis.

Quantitative NMR (qNMR) for Purity Assessment

Rationale: qNMR is a primary analytical method that allows for the direct measurement of a compound's purity without the need for a specific reference standard of the same compound[2][4]. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, providing an absolute measure of purity when compared to a certified internal standard[5][6].

Protocol:

  • Internal Standard Selection: Choose a high-purity, certified internal standard with sharp, well-resolved signals that do not overlap with the analyte signals. Maleic acid is a suitable choice for many organic compounds.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard from each supplier into separate, clean NMR tubes.

    • Accurately weigh approximately 5 mg of the certified internal standard (e.g., Maleic Anhydride, NIST traceable) and add it to each NMR tube.

    • Dissolve the contents of each tube in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d6). Ensure complete dissolution.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum for each sample on a calibrated spectrometer (e.g., 400 MHz or higher).

    • Use a 90° pulse angle and a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the internal standard to ensure full signal relaxation and accurate integration.

  • Data Processing and Purity Calculation:

    • Process the spectra with minimal line broadening.

    • Carefully integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula[4]:

    Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard (IS)

HPLC-UV-MS for Impurity Profiling

Rationale: HPLC is a powerful technique for separating individual components in a mixture. Coupling it with UV and MS detectors provides both quantitative and qualitative information about impurities[1]. UV detection allows for the quantification of impurities relative to the main peak, while MS provides mass information for the identification of these impurities[7].

Protocol:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-1000.

  • Sample Preparation:

    • Prepare a stock solution of each reference standard at a concentration of 1 mg/mL in a suitable diluent (e.g., 50:50 water:acetonitrile).

    • Further dilute to a working concentration of 0.1 mg/mL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of each impurity relative to the main peak.

    • Analyze the mass spectrum of each impurity to propose a potential structure.

Data Presentation: A Comparative Summary

The following tables present hypothetical data from our comparative analysis of the three suppliers.

Table 1: qNMR Purity Assessment

SupplierMass of Standard (mg)Mass of Internal Standard (mg)Calculated Purity (%)
Supplier A 10.125.0599.8
Supplier B 9.985.0198.5
Supplier C 10.054.9899.5

Table 2: HPLC-UV-MS Impurity Profile

SupplierMain Peak Area %Impurity 1 (Area %)Impurity 2 (Area %)Other Impurities (Area %)
Supplier A 99.850.080.050.02
Supplier B 98.620.750.430.20
Supplier C 99.650.150.100.10

Discussion and Interpretation

The hypothetical data reveals significant differences in the quality of the reference standards from the three suppliers.

  • Supplier A demonstrates the highest purity by both qNMR and HPLC analysis, with a very low impurity profile.

  • Supplier B's reference standard shows a considerably lower purity and a higher level of impurities. The presence of a significant impurity at 0.75% would warrant further investigation and could potentially impact the accuracy of analytical results.

  • Supplier C provides a reference standard of good quality, though slightly less pure than that of Supplier A.

Based on this comprehensive analysis, Supplier A would be the recommended source for the this compound reference standard.

Conclusion and Best Practices

The selection of a high-quality reference standard is a critical, foundational step in any pharmaceutical analysis. This guide has outlined a robust, multi-technique approach to sourcing and qualifying reference standards for this compound. By implementing a rigorous analytical comparison, researchers and drug development professionals can ensure the accuracy and reliability of their data, ultimately contributing to the development of safe and effective medicines.

Key Takeaways:

  • Always request a lot-specific Certificate of Analysis.

  • Employ orthogonal analytical techniques for a comprehensive assessment.

  • qNMR is a powerful tool for absolute purity determination.

  • HPLC-UV-MS is essential for detailed impurity profiling.

  • Thoroughly document your comparative analysis for regulatory compliance.

By adhering to these principles, you can establish a self-validating system for reference standard qualification, ensuring the highest level of scientific integrity in your work.

References

  • RXN Chemicals. (n.d.). Mirtazapine EP Impurity C (Mirtazapine USP Related Compound C). Retrieved from [Link]

  • SynThink. (n.d.). 191546-96-0 Mirtazapine EP Impurity C - Reference Standard. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Purity by Absolute qNMR. Journal of Medicinal Chemistry.
  • Bruker. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Gadek, T. R. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 8753-8754.
  • Agilent Technologies. (2017). Adding Mass Selective Detection to Improve Analytical Sensitivity and Maximize Confidence in Results for Impurity Profiling. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Waters. (n.d.). LC-UV-MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. Retrieved from [Link]

Sources

Comparative Reactivity Guide: 2-Methylpiperazine vs. 3-Methylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Focus: Regioselective Functionalization, Steric/Electronic Differentiation, and Synthetic Protocols[1][2]

Executive Summary: The Nomenclature Paradox

In the context of drug development, 2-methylpiperazine and 3-methylpiperazine are not distinct starting materials—they are tautomeric representations of the same asymmetric scaffold.[1][2] The distinction arises only upon functionalization .[1][2]

  • 2-Methylpiperazine derivatives (e.g., 1-Boc-2-methylpiperazine) refer to substitution at the sterically hindered N1 position (proximal to the methyl group).[1][2]

  • 3-Methylpiperazine derivatives (e.g., 1-Boc-3-methylpiperazine) refer to substitution at the sterically accessible N4 position (distal to the methyl group), where IUPAC priority renumbers the ring.[1][2]

This guide objectively compares the reactivity of the N1 (proximal) and N4 (distal) nitrogen atoms, providing evidence-based protocols for selectively accessing either regioisomer.[1][2]

Structural & Electronic Analysis

The reactivity difference between the two nitrogen centers is governed by a competition between steric hindrance and electronic induction .[1][2]

Steric vs. Electronic Map[2]
FeatureN1 Position (Proximal) N4 Position (Distal)
Steric Environment Hindered: The C2-methyl group creates significant steric bulk, impeding the approach of large electrophiles.[2]Accessible: Remote from the methyl group, behaving similarly to unsubstituted piperazine.[1][2]
Electronic Effect Enriched: The C2-methyl group exerts a positive inductive effect (+I), theoretically increasing electron density at N1.[1][2]Baseline: Less influenced by the inductive effect of the methyl group.[1][2]
Basicity (pKa) Lower Apparent Basicity: Despite the +I effect, steric solvation hindrance often lowers the effective basicity in polar solvents.[1][2]Higher Apparent Basicity: Easier solvation of the conjugate acid makes N4 effectively more basic and nucleophilic.[1][2]
Nucleophilicity Low: Poor nucleophile for bulky electrophiles (e.g., Boc₂O, Trt-Cl).[1][2]High: Kinetic product formation occurs here.[1][2]
Quantitative Data: pKa and Selectivity[1]

The following table summarizes the physicochemical properties driving the regioselectivity.

Parameter2-Methylpiperazine (Core)Notes
pKa₁ (N4) ~9.7The distal nitrogen is the primary basic center.[2]
pKa₂ (N1) ~5.3The proximal nitrogen is significantly less basic due to electrostatic repulsion after N4 protonation.[1][2]
Regioselectivity Ratio (Boc₂O) 95:5 (N4:N1) Direct reaction with Boc anhydride overwhelmingly favors the "3-methyl" product (N4 attack).[1][2]

Comparative Reactivity Pathways

The choice between synthesizing a "2-methyl" or "3-methyl" derivative depends entirely on the synthetic strategy employed: Kinetic Control vs. Protection Strategy .[1][2]

Pathway A: Kinetic Control (Targeting N4 / "3-Methyl" Derivatives)

Mechanism: Under neutral or slightly basic conditions, the unhindered N4 nitrogen reacts largely faster with electrophiles.[1][2] Outcome: Formation of 1-Functionalized-3-methylpiperazine.[2] Application: Standard route for building blocks like (S)-1-Boc-3-methylpiperazine .[2][3]

Pathway B: Protection Strategy (Targeting N1 / "2-Methyl" Derivatives)

Mechanism: To functionalize N1, N4 must be temporarily blocked.[2] Alternatively, strong intramolecular hydrogen bonding or metal chelation can sometimes activate N1, but blocking strategies are more reliable.[1][2] Outcome: Formation of 1-Functionalized-2-methylpiperazine.[2] Application: Required for specific pharmacophores where the substituent must be adjacent to the chiral center.[1][2]

Visualization of Reaction Logic

ReactivityPathways Start 2-Methylpiperazine (Starting Material) ConditionA Direct Electrophile (E+) (Kinetic Control) Start->ConditionA ConditionB 1. Block N4 (Benzyl) 2. React N1 3. Deprotect Start->ConditionB ProductA 1-E-3-Methylpiperazine (N4 Substitution) MAJOR PRODUCT ConditionA->ProductA Steric Preference ProductB 1-E-2-Methylpiperazine (N1 Substitution) MINOR/SYNTHETIC PRODUCT ConditionB->ProductB Strategic Protection

Figure 1: Decision tree for accessing specific regioisomers of methylpiperazine.

Experimental Protocols

Protocol A: Synthesis of (S)-1-Boc-3-methylpiperazine (N4-Selective)

Targeting the unhindered nitrogen (Kinetic Control).[2]

Rationale: The steric bulk of the tert-butyl group prevents attack at N1.[1][2] No protecting group is needed for the other nitrogen if stoichiometry is controlled.[1][2]

  • Dissolution: Dissolve (S)-2-methylpiperazine (1.0 eq) in Dichloromethane (DCM) or Tetrahydrofuran (THF). Cool to 0°C.[1][2][4]

  • Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O, 0.95 eq) dissolved in DCM over 30 minutes.

    • Note: Using a slight deficit of Boc₂O minimizes di-protection.[2]

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 4 hours.

  • Workup: Wash with water to remove unreacted amine.[1][2] The organic layer contains the product.[1][2]

  • Purification: If necessary, purify via column chromatography (MeOH/DCM).

  • Expected Yield: 85-94% of the N4-substituted product (commercially named 1-Boc-3-methylpiperazine).

Protocol B: Synthesis of (S)-1-Boc-2-methylpiperazine (N1-Selective)

Targeting the hindered nitrogen (Protection Strategy).

Rationale: Direct functionalization fails.[1][2] A "Block-React-Deblock" strategy is required.

  • Protection of N4: React (S)-2-methylpiperazine with Benzaldehyde (1.0 eq) and Sodium Triacetoxyborohydride (STAB) in DCM to form 1-Benzyl-3-methylpiperazine (N4-benzyl).

    • Selectivity: The benzyl group preferentially alkylates the unhindered N4.[1][2]

  • Functionalization of N1: Dissolve the N4-benzyl intermediate in DCM. Add Boc₂O (1.2 eq) and Triethylamine (Et₃N).[1][2] Reflux may be required due to steric hindrance at N1.[1][2]

    • Result: 1-Boc-4-Benzyl-2-methylpiperazine.[2]

  • Deprotection: Perform hydrogenolysis (H₂, Pd/C, MeOH) to remove the benzyl group.[1][2]

  • Result: (S)-1-Boc-2-methylpiperazine .

Comparative Summary Table

Feature1-R-3-Methylpiperazine (N4-Substituted)1-R-2-Methylpiperazine (N1-Substituted)
Synthetic Accessibility High: One-step synthesis from 2-methylpiperazine.[2]Medium: Requires 3-step protection/deprotection sequence.[2][4]
Commercial Availability Readily available as commodity building blocks.[1][2]Often custom synthesis or significantly more expensive.[1][2]
Drug Design Utility Used when the piperazine NH needs to be sterically accessible for target binding.[1][2]Used to introduce conformational rigidity or steric clashes near the binding pocket.[1][2]
Major Impurity Bis-substituted product (if excess electrophile used).[2]N4-substituted regioisomer (if protection is incomplete).[2]

References

  • Khalili, F., Henni, A., & East, A. L. (2009).[1][2][5] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data.[1][2][5] Link[1][2]

  • ChemicalBook. (n.d.).[1][2] (S)-1-Boc-3-methylpiperazine Synthesis Protocols. Link

  • BenchChem. (2025).[1][2][4] Large-Scale Synthesis of N-Boc-Piperazine for Industrial Applications. Link[1][2]

  • PubChem. (2025).[1][2][6] 2-Methylpiperazine Compound Summary. National Library of Medicine.[1][2] Link[1][2]

  • Beilstein Journals. (2021). Regioselective N-alkylation of nitrogen heterocycles. Beilstein Journal of Organic Chemistry. Link

Sources

Spectroscopic Characterization of Pyrazine-Based Serotonin Agonists: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Characterization of Pyrazine-Based Serotonin Agonists Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

The substitution of the indole core of serotonin (5-HT) or the phenyl ring of arylpiperazines with a pyrazine scaffold represents a critical bioisosteric strategy in neuropharmacology. Pyrazine-based agonists, such as MK-212 (6-chloro-2-(1-piperazinyl)pyrazine), offer distinct pharmacokinetic advantages, including reduced lipophilicity (LogP) and enhanced metabolic stability against oxidative degradation.

However, characterizing these electron-deficient heteroaromatic systems requires specific spectroscopic protocols to distinguish them from their carbocyclic analogs. This guide provides a comparative analysis of pyrazine-based 5-HT agonists against standard tryptamine and phenylpiperazine classes, supported by validated experimental protocols for NMR, UV-Vis, and Vibrational Spectroscopy.

Part 1: Comparative Analysis of Scaffold Performance

The following table contrasts the physicochemical and spectroscopic profiles of the three primary scaffolds used in serotonin agonist design.

Table 1: Scaffold Comparison – Pyrazine vs. Indole vs. Phenylpiperazine
FeaturePyrazine Scaffold (e.g., MK-212)Indole Scaffold (e.g., 5-HT, Tryptamines)Phenylpiperazine (e.g., mCPP)
Electronic Nature

-deficient (Electron-withdrawing)

-excessive (Electron-rich)
Neutral/Weakly Activated
Key NMR Signature (

H)
Deshielded:

7.8 – 9.0 ppm (Aromatic)
Shielded:

6.9 – 7.6 ppm (Aromatic)
Moderate:

6.8 – 7.3 ppm
UV-Vis Transitions Distinct

(~320 nm) &

Dominant

(~280 nm)
Dominant

(~250 nm)
Solvatochromism High: Blue shift of

in polar solvents
LowLow
Metabolic Liability Low (Resistant to CYP oxidation)High (Indole oxidation)Moderate (Ring hydroxylation)
5-HT Receptor Role H-bond Acceptor (Ring N)H-bond Donor (Indole NH)Hydrophobic Interaction

Part 2: Structural & Spectroscopic Logic (SAR Map)

The unique spectroscopic signatures of pyrazine agonists are directly causally linked to their biological properties. The diagram below illustrates how the electron-deficiency of the pyrazine ring dictates both the spectral output and the pharmacodynamic profile.

SAR_Spectroscopy_Map PyrazineCore Pyrazine Core (1,4-Diazine) ElectronDeficiency Electron Deficiency (High Electronegativity) PyrazineCore->ElectronDeficiency LogP Lower LogP (Improved Solubility) PyrazineCore->LogP Polarity NMR_Deshield NMR: Downfield Shift (H2/H3/H5/H6 > 8.0 ppm) ElectronDeficiency->NMR_Deshield Reduced shielding UV_Trans UV: n->pi* Transition (Lone Pair Availability) ElectronDeficiency->UV_Trans N Lone Pairs IR_Freq IR: C=N Stretch (~1520-1580 cm-1) ElectronDeficiency->IR_Freq Bond Order MetabolicStab Metabolic Stability (Resistant to Oxidation) ElectronDeficiency->MetabolicStab Less reactive to CYP450 H_Bonding Receptor Binding (H-Bond Acceptor) UV_Trans->H_Bonding Correlates with Basicity

Figure 1: Causal linkage between the pyrazine electronic structure, its spectroscopic fingerprints, and resulting pharmacological properties.

Part 3: Experimental Protocols for Characterization

Protocol 1: High-Resolution NMR Differentiation

Objective: To unambiguously distinguish the pyrazine ring protons from the piperazine/linker protons and quantify the electron-withdrawing effect.

Reagents:

  • Solvent: DMSO-

    
     (Preferred for solubility and preventing exchange of labile protons) or CDCl
    
    
    
    .
  • Internal Standard: TMS (Tetramethylsilane).[1]

Workflow:

  • Sample Prep: Dissolve 5-10 mg of the agonist (e.g., MK-212) in 0.6 mL DMSO-

    
    . Ensure complete homogeneity.
    
  • Acquisition:

    • Run standard

      
      H NMR (minimum 400 MHz).
      
    • Crucial Step: Perform a D

      
      O shake  if amide/amine protons are suspected (e.g., in metabolites).
      
    • Run

      
      C NMR with proton decoupling.
      
  • Analysis:

    • Aromatic Region (

      
       7.8 - 9.0):  Look for the characteristic pyrazine singlets (or doublets with small 
      
      
      
      coupling ~2-3 Hz). In MK-212, the proton at position 3 is distinct from position 5 due to the chlorine substitution.
    • Aliphatic Region (

      
       2.5 - 4.0):  Identify the piperazine methylene protons. The protons 
      
      
      
      to the pyrazine nitrogen will be downfield (
      
      
      3.6-3.8 ppm) compared to those
      
      
      to the distal amine (
      
      
      2.8-3.0 ppm).

Self-Validating Check:

  • Validation: The integration ratio between the aromatic pyrazine protons and the aliphatic piperazine protons must be exactly 1:4 (or 2:8 depending on symmetry). Deviation indicates impurity or ring degradation.

Protocol 2: UV-Vis Solvatochromism Study

Objective: To confirm the presence of the heterocyclic nitrogen lone pairs (n




) which are critical for H-bonding in the 5-HT receptor pocket.

Workflow:

  • Preparation: Prepare 10

    
    M solutions of the compound in:
    
    • Non-polar solvent: Cyclohexane or Hexane.

    • Polar protic solvent: Methanol or Water.

  • Scan: Record spectra from 200 nm to 400 nm.

  • Interpretation:

    • 
       Band (~260 nm):  Will show a Red Shift (bathochromic) in polar solvents.
      
    • 
       Band (~320 nm):  Will show a Blue Shift (hypsochromic) in polar solvents.
      
    • Why? Polar solvents stabilize the ground state non-bonding electrons (n) more than the excited state, increasing the energy gap. Benzene analogs do not display this shift pattern.

Part 4: Quantitative Data Summary

The following data provides reference values for MK-212 and generic pyrazine agonists compared to standard references.

Table 2: Spectroscopic Reference Data
ParameterPyrazine Agonist (MK-212 type)Assignation / Notes

H NMR Shift

8.15 (s, 1H), 7.89 (s, 1H)
Pyrazine Ring H3, H5 (Deshielded by N)

H NMR Shift

3.4 - 3.8 (m, 8H)
Piperazine Ring (Aliphatic)

C NMR Shift

145 - 155 ppm
Pyrazine C=N carbons
IR Frequency 1520 - 1580 cm

C=N Stretching (Aromatic)
IR/Raman Mode 1020 - 1050 cm

Ring Breathing Mode (Diagnostic)
UV-Vis

~325 nm (

)

(Weak, solvent sensitive)
Mass Spec (ESI)

[M+H]

Characteristic cleavage

to piperazine N

Part 5: Characterization Workflow Diagram

This workflow ensures a logical progression from synthesis to validated spectral data, preventing the common error of misidentifying regioisomers in substituted pyrazines.

Characterization_Workflow cluster_Spectroscopy Multi-Modal Characterization Synthesis Synthesis of Pyrazine Agonist (e.g., Pd-catalyzed amination) Purification Purification (HPLC/Recrystallization) Synthesis->Purification NMR 1H & 13C NMR (Confirm Regiochemistry) Purification->NMR UV UV-Vis Solvatochromism (Confirm Heteroaromaticity) Purification->UV IR FT-IR / Raman (Confirm Ring Breathing) Purification->IR Validation Data Validation (Integration & Shift Logic) NMR->Validation Check H-Integration UV->Validation Check n->pi* shift IR->Validation Check 1020-1050 cm-1 FinalReport Final Structural Assignment Validation->FinalReport

Figure 2: Step-by-step characterization workflow ensuring self-validating spectral data.

References

  • Clineschmidt, B. V., et al. (1977). Central serotonin-like activity of 6-chloro-2-[1-piperazinyl]-pyrazine (MK-212). European Journal of Pharmacology.[2] Link

  • Betti, L., et al. (2006). Synthesis of new piperazine-pyridazinone derivatives and their binding affinity toward alpha1-, alpha2-adrenergic and 5-HT1A serotoninergic receptors. Bioorganic & Medicinal Chemistry.[3][2][4] Link

  • Billes, F., et al. (1998). Vibrational spectroscopy of pyrazine and its derivatives. Journal of Molecular Structure. Link

  • Innis, R. B., et al. (1987). Spectroscopic characterization of 5-HT agonists. Journal of Pharmacology and Experimental Therapeutics. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4203, MK-212.Link

Sources

Safety Operating Guide

Operational Guide: Disposal and Handling of 2-(2-Methylpiperazin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Do not treat this compound as general organic trash. 2-(2-Methylpiperazin-1-yl)pyrazine (often an intermediate in the synthesis of CNS-active agents like Zopiclone analogs) possesses secondary and tertiary amine functionalities. While not always explicitly P-listed by the EPA, it must be managed as a basic organic waste with potential for aquatic toxicity and sensitization.

Immediate Action Plan:

  • Primary Disposal Path: High-Temperature Incineration (Waste Stream A or Solid Incineration).

  • Prohibited: Do NOT flush down sanitary sewers. Do NOT mix with strong oxidizers or acids in unvented containers (exotherm risk).

  • Handling: Treat as a potential skin/eye corrosive and respiratory sensitizer.

Chemical Profile & Hazard Identification

Understanding the physicochemical nature of the analyte dictates the disposal method. This compound combines a pyrazine ring with a methylated piperazine.

PropertySpecification / BehaviorOperational Implication
Chemical Structure Pyrazine ring + 2-MethylpiperazineNitrogen-rich; potential for forming nitrogen oxides (NOx) during combustion.
Basicity Basic (Secondary/Tertiary Amines)Incompatible with acids. Mixing with acid waste streams can generate significant heat.
Physical State Typically Solid or Viscous Oil (Free Base)If solid: Double-bag. If oil: Dissolve in solvent.
Solubility Soluble in DMSO, Methanol, DCMUse Methanol or Ethanol for rinsing glassware; dispose as organic solvent waste.
Hazards (GHS) H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.)PPE Mandatory: Nitrile gloves, safety goggles, fume hood.
RCRA Status Not P-Listed / U-ListedCharacteristic Waste: Likely D002 (Corrosive) if pH > 12.5; otherwise "Non-Regulated Chemical" requiring incineration.

Senior Scientist Note: Piperazine derivatives are notorious for causing "piperazine shakes" or sensitization upon repeated inhalation. Always handle this solid in a fume hood or vented enclosure, not on an open bench.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid/Powder

Applicable for expired reagents, synthesis yield, or spilled solids.

  • Segregation: Do not mix with general lab trash or biohazard waste.

  • Packaging:

    • Transfer the solid into a clear, chemically compatible polyethylene bag or a screw-top wide-mouth jar.

    • The "Double-Bag" Rule: Place the primary container inside a secondary clear bag to prevent leakage of fine powders.

  • Labeling:

    • Apply a hazardous waste label.

    • Chemical Name: Write clearly: "this compound".

    • Hazard Check: Mark "Toxic" and "Irritant".

  • Destination: Designated Solid Chemical Waste drum for off-site incineration.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for reaction mixtures in solvents like DCM, Methanol, or DMF.

  • pH Check: If the solution was part of an acidic workup, ensure the pH is not extremely acidic (< 2) before adding to a general organic waste drum to prevent steel drum corrosion.

    • Action: If highly acidic, neutralize slowly with Sodium Bicarbonate to pH 5–9.

  • Solvent Compatibility:

    • Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated Stream: If dissolved in Methanol, Ethanol, or Ethyl Acetate.

  • Bulking: Pour into the appropriate solvent waste carboy.

    • Critical: Rinse the original flask with a small amount of acetone/methanol and add the rinsate to the waste container.

  • Closure: Cap the carboy immediately to prevent amine odor release.

Scenario C: Aqueous Waste (Rinsate)

Applicable to water layers from extractions.

  • Analysis: Does the aqueous layer contain significant organic residue?

  • Protocol:

    • High Concentration: Collect in a separate "Aqueous Waste" container labeled "Basic Aqueous Waste with Trace Organics."

    • Trace/Rinsate: If permitted by local EHS (Environmental Health & Safety) and the concentration is <1 ppm, some facilities allow drain disposal only after pH adjustment to 7. However, for pyrazines, collection for incineration is the recommended best practice to avoid aquatic contamination.

Waste Stream Decision Matrix

The following logic flow ensures you select the correct regulatory path for disposal.

DisposalFlow Start Start: this compound Waste StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath Contaminated Is it pure chemical or contaminated debris? SolidPath->Contaminated SolventCheck Primary Solvent? LiquidPath->SolventCheck PureSolid Double Bag / Screw Top Jar Contaminated->PureSolid Pure Debris Chemically Contaminated Sharps/Wipes Bin Contaminated->Debris Wipes/Gloves SolidDest Solid Waste Drum (Incineration) PureSolid->SolidDest Debris->SolidDest Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOH, DMF) SolventCheck->NonHalo Aqueous Aqueous (Water/Buffer) SolventCheck->Aqueous HaloDest Halogenated Waste Stream Halo->HaloDest NonHaloDest Non-Halogenated (High BTU) Stream NonHalo->NonHaloDest AqDest Aqueous Waste Carboy (Adjust pH) Aqueous->AqDest

Figure 1: Decision matrix for segregating piperazine/pyrazine waste streams based on physical state and solvent carrier.

Emergency Procedures (Spill Response)

In the event of a benchtop spill, speed and containment are vital to prevent laboratory contamination.

  • Evacuate & Ventilate: If the spill is significant (>10g) and outside a hood, alert nearby personnel and ventilate the area.

  • PPE Upgrade: Wear double nitrile gloves, lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Solids: Cover with wet paper towels (dampened with water) to prevent dust generation. Scoop up the wet slurry into a waste jar.

    • Liquids: Use a universal absorbent pad or vermiculite. Do not use clay-based kitty litter if the liquid is strongly basic, as it can degrade; use polypropylene pads.

  • Decontamination: Wipe the surface with a 5% Acetic Acid solution (or weak vinegar) to neutralize the basic amine residues, followed by a soap and water rinse.

References

  • PubChem. 2-Methylpiperazine (Component Hazard Data). National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Hazardous Waste Identification. [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.